molecular formula C14H18N4OS B4614491 N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B4614491
M. Wt: 290.39 g/mol
InChI Key: HYXKCXCQHMZACB-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C14H18N4OS and its molecular weight is 290.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.12013238 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

Compounds like N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide have been synthesized through several step reactions from substituted acetophenone, triazole, and phenyl isothiocyanate. The crystal structure of one such compound was determined, revealing a monoclinic system with specific geometric parameters, highlighting the presence of weak CH···N intermolecular interactions that stabilize the structure (Liu et al., 2005).

Antifungal and Plant Growth Regulating Activities

The synthesized compounds, including those similar to this compound, have been tested for their biological activities. Results showed antifungal properties and the ability to regulate plant growth, indicating potential applications in agricultural and pharmaceutical fields (Liu et al., 2005).

Anticancer Potential

Selective Cytotoxicity

Some derivatives of this compound have been synthesized and assessed for their anticancer activity. Notably, certain compounds showed high selectivity towards A549 human lung adenocarcinoma cells with considerable IC50 values, suggesting potential for targeted cancer therapy (Evren et al., 2019).

Apoptosis Induction

Among the tested compounds, some exhibited a significant percentage of apoptosis in cancer cells, although not as high as the standard cisplatin. This indicates their potential in inducing programmed cell death in cancer cells, a desirable attribute for anticancer agents (Evren et al., 2019).

Enzyme Inhibition and Molecular Docking

Cholinesterase Inhibition

New N-aryl derivatives of compounds similar to this compound have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Certain compounds displayed moderate to good activities, with some showing potent inhibitory potential, highlighting their potential therapeutic applications in conditions like Alzheimer's disease (Riaz et al., 2020).

Molecular Docking Studies

To support the findings from enzyme inhibition assays, molecular docking studies were performed. These studies showed that the docked compounds bind in the active site of the enzymes with similar orientation and favorable interactions, providing insights into their mechanism of action and potential for further optimization (Riaz et al., 2020).

Properties

IUPAC Name

N,N-diethyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-3-17(4-2)13(19)10-20-14-15-11-18(16-14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXKCXCQHMZACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.